molecular formula C8H10ClNO2 B6264440 3-(pyridin-2-yl)propanoic acid hydrochloride CAS No. 880094-03-1

3-(pyridin-2-yl)propanoic acid hydrochloride

Cat. No. B6264440
CAS RN: 880094-03-1
M. Wt: 187.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(pyridin-2-yl)propanoic acid hydrochloride is a specialty product for proteomics research . It has a molecular weight of 187.62 and a molecular formula of C8H10ClNO2 .


Molecular Structure Analysis

The molecular structure of 3-(pyridin-2-yl)propanoic acid hydrochloride consists of a pyridine ring attached to a propanoic acid group. The molecular formula is C8H10ClNO2 .

Scientific Research Applications

Coordination Polymers Synthesis

3-(pyridin-2-yl)propanoic acid hydrochloride: is utilized in the synthesis of new coordination polymers. These polymers are significant due to their potential applications in catalysis, gas storage, and separation technologies. The compound reacts with silver nitrate, copper(II) nitrate hexahydrate, and zinc nitrate hexahydrate in methanol to form various coordination polymers .

Chelating Agent in Sol-Gels

This compound serves as a bidentate chelating agent for the chelation of rare-earth ions, such as europium (Eu³⁺) and terbium (Tb³⁺). The chelation process enhances fluorescence in sol-gels, which is crucial for developing advanced materials for optical and electronic devices .

Proteomics Research

In proteomics, 3-(pyridin-2-yl)propanoic acid hydrochloride is a specialty product used for protein characterization and identification. It aids in understanding protein interactions, functions, and structures, which is fundamental in the development of new therapeutic agents .

Medicinal Chemistry

The compound is instrumental in the synthesis of novel 2-(pyridin-2-yl)pyrimidine derivatives . These derivatives are explored for their potential biological activities, which could lead to the discovery of new medicinal compounds with therapeutic benefits.

Hydrothermal Synthesis

It is used in hydrothermal synthesis processes to create complex structures like [Zn(PPA)₂(H₂O)₂]ₙ and [Cd(PPA)₂]ₙ . Such structures are studied for their unique properties and potential applications in materials science .

Ligand for Coordination Chemistry

As a ligand, 3-(pyridin-2-yl)propanoic acid hydrochloride forms complexes with various metals. These complexes are important for understanding metal-ligand interactions and are used in the study of transition metal chemistry .

Mechanism of Action

Target of Action

It is mentioned as a specialty product for proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

Similar compounds have been known to react with amine and thiol groups, commonly used in the crosslinking of proteins . This suggests that 3-(pyridin-2-yl)propanoic acid hydrochloride might interact with its targets in a similar manner.

Biochemical Pathways

It is used in the preparation of new coordination polymers of ag, cu, and zn , indicating that it may be involved in metal ion coordination and related biochemical pathways.

Result of Action

Given its use in proteomics research , it may have effects on protein structure or function.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(pyridin-2-yl)propanoic acid hydrochloride involves the reaction of pyridine-2-carboxylic acid with 3-bromopropanoic acid followed by hydrolysis and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "Pyridine-2-carboxylic acid", "3-bromopropanoic acid", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Dissolve pyridine-2-carboxylic acid in diethyl ether and add 3-bromopropanoic acid and sodium hydroxide. Stir the mixture at room temperature for several hours.", "Step 2: Extract the organic layer with water and dry over anhydrous sodium sulfate.", "Step 3: Concentrate the organic layer under reduced pressure to obtain 3-(pyridin-2-yl)propanoic acid.", "Step 4: Dissolve 3-(pyridin-2-yl)propanoic acid in hydrochloric acid and heat the mixture under reflux for several hours.", "Step 5: Cool the mixture and filter the precipitated solid.", "Step 6: Wash the solid with water and dry under vacuum to obtain 3-(pyridin-2-yl)propanoic acid hydrochloride." ] }

CAS RN

880094-03-1

Product Name

3-(pyridin-2-yl)propanoic acid hydrochloride

Molecular Formula

C8H10ClNO2

Molecular Weight

187.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.